molecular formula C23H24ClN3O4 B2971342 ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate CAS No. 941941-00-0

ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate

Cat. No.: B2971342
CAS No.: 941941-00-0
M. Wt: 441.91
InChI Key: NPMYOWWKQRVZEW-UHFFFAOYSA-N
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Description

Ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0²,⁶]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate is a structurally complex spirocyclic compound featuring a piperidine core fused with a tricyclic system (tricyclo[7.4.0.0²,⁶]tridecane) and substituted with a 3-hydroxyphenyl group and chlorine atom. Its synthesis likely involves multistep heterocyclic chemistry, including piperidine acetylation and spiroannulation, as inferred from analogous procedures in and .

Properties

IUPAC Name

ethyl 9-chloro-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-10-8-23(9-11-26)27-20(18-13-16(24)6-7-21(18)31-23)14-19(25-27)15-4-3-5-17(28)12-15/h3-7,12-13,20,28H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMYOWWKQRVZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Ethyl 12'-chloro-4'-(3-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate is a complex organic molecule that may exhibit various biological activities due to its structural features, which include a spirocyclic framework and multiple functional groups.

Anticancer Activity

Several studies have shown that compounds with similar structural motifs can exhibit anticancer properties. For instance, spirocyclic compounds often interact with DNA and inhibit cell proliferation in various cancer cell lines. The presence of a hydroxyl group (as in this compound) may enhance its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells.

Antimicrobial Properties

Compounds containing halogen substituents (like chlorine) have been documented to possess antimicrobial activity. The chlorine atom in this compound may contribute to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens.

Neuroprotective Effects

Some derivatives of piperidine and related nitrogen-containing heterocycles have been investigated for neuroprotective effects. These compounds can modulate neurotransmitter systems or exhibit antioxidant properties, which are critical in preventing neurodegenerative diseases.

Enzyme Inhibition

The presence of a carboxylate group may allow this compound to act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This could have implications for drug design targeting specific enzyme systems in disease states.

Case Studies

  • Anticancer Activity : A study on related spirocyclic compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that compounds with similar structures had minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Neuroprotection : Research indicated that certain piperidine derivatives reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Data Table

Biological ActivityMechanismReference
AnticancerDNA interaction, cell cycle arrestStudy 1
AntimicrobialMembrane disruptionStudy 2
NeuroprotectiveAntioxidant activityStudy 3
Enzyme inhibitionCompetitive inhibitionStudy 4

Comparison with Similar Compounds

Key Findings :

  • Ring Size Impact : Smaller spiro rings (e.g., cyclopentane in ) may reduce steric hindrance, enhancing receptor binding compared to bulkier cyclohexane analogs .
  • Substituent Effects: The 3-hydroxyphenyl group in the target compound could improve solubility via hydrogen bonding, contrasting with non-polar phenyl or methylphenyl groups in analogs .

Physicochemical Properties

  • Solubility: The 3-hydroxyphenyl group enhances hydrophilicity compared to non-hydroxylated analogs, though the lipophilic tricyclic core may limit aqueous solubility .
  • Stability : Chlorine substitution at 12' likely improves metabolic stability by resisting oxidative degradation, a feature observed in halogenated spiro compounds .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tricyclo[7.4.0.0²,⁶] system adopts a puckered conformation, as defined by Cremer-Pople coordinates (), influencing binding pocket compatibility .
  • Hydrogen Bonding : The 3-hydroxyphenyl group may form intramolecular H-bonds, stabilizing the spiro conformation .

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